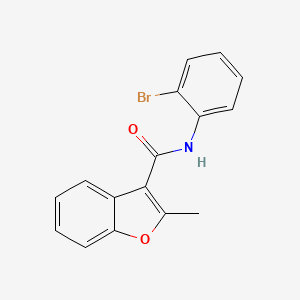

N-(2-Bromophenyl)-2-methylbenzofuran-3-carboxamide

Description

N-(2-Bromophenyl)-2-methylbenzofuran-3-carboxamide (CAS: 1373243-63-0) is a benzofuran-based carboxamide derivative characterized by a 2-methyl-substituted benzofuran core and a 2-bromophenyl amide group at the 3-position .

Properties

Molecular Formula |

C16H12BrNO2 |

|---|---|

Molecular Weight |

330.17 g/mol |

IUPAC Name |

N-(2-bromophenyl)-2-methyl-1-benzofuran-3-carboxamide |

InChI |

InChI=1S/C16H12BrNO2/c1-10-15(11-6-2-5-9-14(11)20-10)16(19)18-13-8-4-3-7-12(13)17/h2-9H,1H3,(H,18,19) |

InChI Key |

FGYOVCUDLVKTTQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=CC=CC=C2O1)C(=O)NC3=CC=CC=C3Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromophenyl)-2-methylbenzofuran-3-carboxamide typically involves the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones with appropriate reagents.

Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.

Amidation Reaction: The final step involves the reaction of the bromophenyl-substituted benzofuran with an appropriate amine to form the carboxamide.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromophenyl)-2-methylbenzofuran-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Bromophenyl)-2-methylbenzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

2.1.1. 5-Bromo-3-methyl-N-[2-(4-methylphenyl)-2-(4-morpholinyl)ethyl]-1-benzofuran-2-carboxamide

- Core Structure : Benzofuran with a 5-bromo and 3-methyl substitution.

- Key Differences :

- The bromine is at position 5 (vs. position 2 on the phenyl ring in the target compound).

- A morpholine-ethyl group and 4-methylphenyl substituent replace the 2-bromophenyl amide.

- The 4-methylphenyl substituent may enhance steric bulk, affecting binding pocket interactions .

2.1.2. N-(2-Chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide

- Core Structure : Benzofuran with 3,6-dimethyl groups.

- Key Differences: A sulfone (dioxidotetrahydrothiophene) and chlorobenzyl group replace the 2-bromophenyl amide. Chlorine substituent (vs.

- Implications : The sulfone group increases polarity and hydrogen-bonding capacity, which may enhance solubility but reduce blood-brain barrier penetration relative to the target compound .

2.1.3. N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Core Structure : Dihydropyridine instead of benzofuran.

- Key Differences :

- A dihydropyridine ring replaces the benzofuran core.

- The bromine is on a 3-bromo-2-methylphenyl group (vs. 2-bromophenyl).

- The compound forms centrosymmetric dimers via N–H⋯O hydrogen bonds, suggesting higher crystallinity compared to the target compound .

2.1.4. N-(3-Bromophenyl)-1-hydroxynaphthalene-2-carboxamide

- Core Structure : Naphthalene instead of benzofuran.

- Key Differences :

- A naphthalene ring with a hydroxyl group replaces the benzofuran core.

- Bromine is at the 3-position on the phenyl ring.

- Implications : The hydroxyl group introduces acidity (pKa ~10) and hydrogen-bonding capacity, which may enhance solubility but reduce metabolic stability compared to the target compound .

Physicochemical Properties and Trends

A comparative analysis of molecular features is summarized below:

Biological Activity

N-(2-Bromophenyl)-2-methylbenzofuran-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the compound's synthesis, biological activities, and implications for therapeutic applications, particularly in cancer treatment.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the formation of the benzofuran core followed by bromination and subsequent amide formation. The presence of the bromine atom is crucial, as it influences the compound's biological activity.

Anticancer Properties

Research indicates that benzofuran derivatives, including this compound, exhibit notable anticancer properties. The compound has been studied for its cytotoxic effects against various cancer cell lines.

- In Vitro Studies :

- A study reported that derivatives with a bromine substitution showed significant cytotoxicity against leukemia cell lines (K562 and HL60) with IC50 values as low as 0.1 μM .

- The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased activity of caspases 3/7 in treated cells .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | K562 | 0.1 | Apoptosis induction |

| Other Benzofuran Derivatives | HL60 | 5 | Apoptosis induction |

Antimicrobial Activity

Benzofuran derivatives have also shown promise as antimicrobial agents. For instance, compounds related to this compound have been tested against Mycobacterium tuberculosis and other pathogens, demonstrating varying degrees of efficacy.

- Minimum Inhibitory Concentration (MIC) : Some derivatives exhibited MIC values as low as 8 μg/mL against M. tuberculosis, indicating strong potential for treating bacterial infections .

Case Studies and Research Findings

- Study on Cytotoxicity :

- Mechanistic Insights :

- Comparative Analysis :

Q & A

Q. What are the critical steps and optimization parameters for synthesizing N-(2-Bromophenyl)-2-methylbenzofuran-3-carboxamide?

The synthesis typically involves a multi-step route, including benzofuran core formation, bromophenyl coupling, and amidation. Key optimizations include:

- Temperature control : Maintaining 0°C during NaH-mediated deprotonation steps to avoid side reactions (e.g., THF solvent systems) .

- Stoichiometric ratios : Precise molar equivalents of reactants (e.g., 1:1.1 ratio of benzofuran precursor to 2-bromophenylamine) to maximize yield.

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the target compound from byproducts .

Q. Which analytical techniques are essential for confirming the compound’s structural identity?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions (e.g., bromophenyl integration, methylbenzofuran signals) .

- Mass Spectrometry (HRMS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ ion at m/z ~386.04) .

- X-ray Crystallography : For absolute configuration determination (e.g., SHELXL refinement of crystal structures) .

Q. What solubility properties influence experimental design for biological assays?

The compound exhibits low aqueous solubility, requiring solvents like DMSO or THF. Solubility profiling via UV-Vis spectroscopy (e.g., λmax ~280 nm) or HPLC (C18 columns) is critical for dose-response studies .

Advanced Research Questions

Q. How can researchers resolve contradictions between NMR and X-ray crystallography data?

Discrepancies may arise from dynamic effects (e.g., rotational isomerism in solution vs. static solid-state structures). Strategies include:

- Temperature-dependent NMR : To identify conformational flexibility.

- Complementary techniques : IR spectroscopy for hydrogen-bonding analysis or differential scanning calorimetry (DSC) for polymorphism screening .

- Crystallization optimization : Adjusting solvent polarity (e.g., methanol/water mixtures) to obtain high-quality single crystals .

Q. What methodologies are effective for studying structure-activity relationships (SAR) in derivatives?

- Substituent variation : Systematic replacement of the bromophenyl group (e.g., with chloro- or methoxy-substituted aryl rings) to assess electronic effects .

- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities for biological targets like kinase enzymes.

- In vitro assays : Dose-response curves (IC50) against cancer cell lines (e.g., MTT assays) to correlate structural modifications with activity .

Q. How can supramolecular interactions in crystal structures inform material design?

- Hydrogen-bond networks : Use Mercury software to analyze intermolecular interactions (e.g., N–H···O bonds between carboxamide groups) .

- π-π stacking : ORTEP-3 visualizes aromatic ring interactions (e.g., benzofuran-bromophenyl face-to-edge stacking) influencing crystal packing .

- SHELXL refinement : Parameter tweaking (e.g., anisotropic displacement for bromine atoms) to improve structural accuracy .

Methodological Notes

- Data contradiction analysis : Cross-validate spectral and crystallographic data using multiple techniques (e.g., Raman spectroscopy for vibrational modes).

- Experimental reproducibility : Document reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) to ensure consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.